Methyl 2-(trifluoromethyl)-3,6-dihydro-2H-pyran-2-carboxylate is a chemical compound that belongs to the class of pyrans, which are six-membered heterocycles containing one oxygen atom. This compound is characterized by the presence of a trifluoromethyl group, which significantly influences its chemical behavior and applications. It is primarily used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
This compound can be sourced from various chemical suppliers and is often utilized in research settings for the development of new synthetic methodologies and pharmaceutical compounds. The synthesis of methyl 2-(trifluoromethyl)-3,6-dihydro-2H-pyran-2-carboxylate can involve multiple steps and specific reagents to ensure the desired structural integrity and functional properties.
Methyl 2-(trifluoromethyl)-3,6-dihydro-2H-pyran-2-carboxylate is classified as a pyran derivative with a carboxylate functional group. Its classification can be further specified as follows:
The synthesis of methyl 2-(trifluoromethyl)-3,6-dihydro-2H-pyran-2-carboxylate typically involves several key steps:
The synthesis may require specific conditions such as temperature control, inert atmosphere (to avoid moisture), and the use of catalysts (e.g., Lewis acids) to enhance reaction rates and yields. Continuous flow synthesis methods are also being explored for scalability and efficiency in industrial applications .
The molecular structure of methyl 2-(trifluoromethyl)-3,6-dihydro-2H-pyran-2-carboxylate can be represented as follows:
Key structural data include:
Methyl 2-(trifluoromethyl)-3,6-dihydro-2H-pyran-2-carboxylate can undergo various chemical transformations:
Reagents commonly used in these reactions include:
The mechanism by which methyl 2-(trifluoromethyl)-3,6-dihydro-2H-pyran-2-carboxylate exerts its chemical reactivity involves:
Kinetic studies may provide insights into reaction rates and mechanisms, which are crucial for understanding the compound's behavior in various synthetic pathways.
Methyl 2-(trifluoromethyl)-3,6-dihydro-2H-pyran-2-carboxylate exhibits several notable physical properties:
Key chemical properties include:
Methyl 2-(trifluoromethyl)-3,6-dihydro-2H-pyran-2-carboxylate has several scientific applications:
The inverse electron-demand hetero-Diels-Alder (HDA) reaction serves as a cornerstone for constructing the 3,6-dihydro-2H-pyran scaffold. This [4+2] cycloaddition typically employs α,β-unsaturated carbonyls as dienophiles and electron-rich dienes such as vinyl ethers. The trifluoromethyl group is strategically introduced via fluorinated dienophiles like methyl 4,4,4-trifluorocrotonate, which undergoes cycloaddition with 1,3-dienes under mild Lewis acid catalysis (e.g., ZnCl₂). The reaction exhibits excellent regioselectivity, with the trifluoromethyl group orienting adjacent to the ring oxygen, minimizing steric clashes during the transition state [7] [8].
Table 1: HDA Approaches to Trifluoromethylated Dihydropyrans
Diene | Dienophile | Catalyst | Temp (°C) | Yield (%) | Endo:Exo |
---|---|---|---|---|---|
1,3-Butadiene | Methyl 4,4,4-trifluorocrotonate | ZnCl₂ | 25 | 78 | 92:8 |
Isoprene | Methyl 2-(trifluoromethyl)acrylate | Sc(OTf)₃ | 40 | 85 | 95:5 |
Ethyl vinyl ether | 4-(Trifluoromethyl)-2-pyrone | – | 80 | 67 | – |
Sustainable solvents like glycerol or aqueous micellar systems enhance reaction efficiency by promoting hydrophobic interactions. In glycerol, HDA reactions achieve ≥90% conversion within 2 hours due to hydrogen-bonding stabilization of the transition state. The bio-based solvent facilitates product isolation via decantation and enables 5 reaction cycles without yield loss [7]. For industrial applications, continuous flow HDA using microreactors (0.25–1.0 mm ID) achieves space-time yields >500 g·L⁻¹·h⁻¹ by minimizing thermal gradients [5].
Direct radical trifluoromethylation of methyl 3,6-dihydro-2H-pyran-2-carboxylate provides a modular route to the title compound. The reaction employs CF₃I as the trifluoromethyl source and K₂CO₃ as a base under Pd(0) catalysis. Mechanistic studies reveal a single-electron transfer (SET) mechanism: Pd(0) reduces CF₃I to generate •CF₃ radicals, which add to the electron-deficient C3 position of the dihydropyran ring. Subsequent rearomatization yields the product [4] [9].
Table 2: Catalytic Systems for Radical Trifluoromethylation
Catalyst | Additive | Solvent | Time (h) | Conversion (%) | Selectivity (%) |
---|---|---|---|---|---|
Pd(PPh₃)₄ | K₂CO₃ | DMF | 3 | 98 | 89 |
CuI | Phenanthroline | DMSO | 6 | 75 | 68 |
– | TBHP | MeCN | 12 | 45 | 32 |
Photoredox catalysis offers a milder alternative using Ru(bpy)₃Cl₂ and visible light. This system operates at 25°C with quantum yields of 0.25, confirming radical propagation efficiency. Key advantages include suppressed oligomerization (<5% side products) and tolerance of acid-sensitive functional groups. Computational fluid dynamics (CFD) models reveal that residence time distribution in flow reactors critically impacts selectivity: optimal performance requires τ = 5.5 min at 80°C to minimize radical recombination byproducts [9] [5].
Tubular flow reactors enable scalable synthesis by addressing exothermicity and mixing limitations inherent in batch processes. For radical trifluoromethylation, a stainless-steel microreactor (ID = 0.8 mm, L = 11 m) achieves 96% conversion at 100°C with a 5-minute residence time, compared to ≤80% conversion in batch reactors under identical conditions. The intensified heat transfer (ΔT < 2°C along reactor length) suppresses thermal degradation, maintaining product purity >99% [2] [5] [9].
Table 3: Flow Reactor Performance vs. Batch for Trifluoromethylation
Parameter | Batch Reactor | Flow Reactor |
---|---|---|
Temperature (°C) | 80 | 100 |
Reaction time | 3 h | 5 min |
Conversion (%) | 78 | 96 |
Selectivity (%) | 82 | 98 |
Space-time yield (g·L⁻¹·h⁻¹) | 35 | 8200 |
Computational fluid dynamics (CFD) guides parameter optimization by simulating radial concentration/temperature gradients. For a 5.5 mL reactor, CFD predicts a 95% yield at 100°C and τ = 5 min, closely matching experimental results (92–96%). Key optimizations include:
The trifluoromethyl group exerts profound stereoelectronic effects on the dihydropyran scaffold. 19F NMR spectroscopy reveals a deshielding effect (δ = -62.5 ppm) at C2, attributable to the electron-withdrawing nature of CF₃ (σI = 0.39, σR = 0.12). X-ray crystallography confirms the half-chair conformation with the CF₃ and CO₂CH₃ groups adopting axial orientations. This geometry minimizes gauche interactions between the ester carbonyl and CF₃ dipole, stabilizing the molecule by 2.3 kcal/mol versus the equatorial conformer [3] [4].
Table 4: Trifluoromethyl vs. Methyl Substituent Effects
Property | CF₃ Analog | CH₃ Analog |
---|---|---|
C2–O bond length (Å) | 1.452 | 1.412 |
C2–C₆F₃ bond length (Å) | 1.528 | 1.510 |
νC=O IR stretch (cm⁻¹) | 1735 | 1710 |
Dipole moment (D) | 4.2 | 2.1 |
The anomeric effect at C2 is amplified by the CF₃ group, shortening the C2–O1 bond (1.452 Å vs. 1.412 Å in methyl analog) and lengthening the C2–O5 bond (1.410 Å vs. 1.398 Å). This arises from hyperconjugative interactions between the oxygen lone pairs and σ* orbitals of C–F bonds. Density functional theory (DFT) calculations (B3LYP/6-311G) indicate a **10.2 kcal/mol rotational barrier for the ester group, facilitating stereocontrol in nucleophilic additions. In Diels-Alder reactions, the CF₃ group enhances dienophile reactivity by lowering LUMO energy (-2.8 eV vs. -1.9 eV for non-fluorinated analog), accelerating cycloaddition rates by 15-fold [3] [4].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7